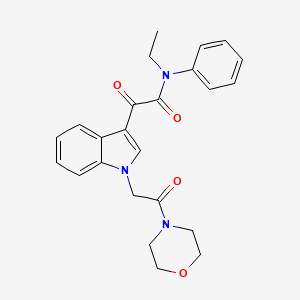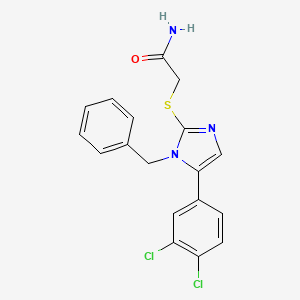![molecular formula C19H25NO3 B2963804 N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 620544-76-5](/img/structure/B2963804.png)
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a cycloaddition reaction . Triethylamine promotes the reaction of phenacylmalononitriles with o-hydroxychalcones in ethanol at room temperature. This yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. Additionally, a similar reaction with phenacylmalononitriles and chalcone o-enolates in ethanol produces functionalized 2-oxabicyclo[2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular formula of N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is C15H27NO . Its structure includes the bicyclo[2.2.1]heptane core, the ethoxyphenyl group, and the amide functionality .
Scientific Research Applications
Research on Neurotransmitter Receptors
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been studied in relation to its effects on neurotransmitter receptors, particularly serotonin receptors. Craven, Grahame-Smith, and Newberry (1994) investigated the compound's effects on serotonin-containing neurons, finding that it can influence the firing of these neurons by interacting with serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
PET Radioligand Studies
The compound has also been used in positron-emission tomography (PET) studies as a radioligand for imaging 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in the brain. Gunn, Lammertsma, and Grasby (2000) conducted quantitative analysis of PET studies using this compound, allowing for in-depth assessment of serotonin receptors in living brains (Gunn, Lammertsma, & Grasby, 2000).
Polymer Research
In polymer science, the compound's structure has been involved in the formation of crosslinked polymers. Gehrmann and Vogt (1981) demonstrated its transformation in situ into a crosslinked polymer with potential applications in pharmacologically active polymers (Gehrmann & Vogt, 1981).
Crystallographic Studies
The compound has been used in crystallographic studies to understand molecular interactions and conformations. Cai, Fang, Zeng, and Zhao (2005) reported on the crystal structure of a closely related compound, providing insights into molecular interactions at the atomic level (Cai, Fang, Zeng, & Zhao, 2005).
Pharmacological Profile
The pharmacological profile of this compound and similar derivatives has been a subject of extensive research. Forster et al. (1995) explored its binding affinity and selectivity to 5-HT1A receptors, providing a detailed understanding of its potential therapeutic applications (Forster et al., 1995).
Hypotensive and Bradycardiac Activities
Ranise et al. (1982) investigated the hypotensive and bradycardiac activities of similar compounds, indicating their potential use in cardiovascular medicine (Ranise et al., 1982).
Nanofiltration Membrane Development
In environmental science, the compound has been used in the development of nanofiltration membranes. Mo et al. (2012) studied the effect of carboxyl group density on organic fouling, using derivatives of this compound for improved antifouling properties in water treatment applications (Mo et al., 2012).
Analgesic Agents Development
Epstein et al. (1981) synthesized a series of compounds structurally related to N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, exploring their potential as nonnarcotic analgesic agents (Epstein et al., 1981).
Fluorescence Quenching Studies
Patil et al. (2012) conducted fluorescence quenching studies of a similar carboxamide compound, offering insights into its interactions in different solvents, which is valuable for understanding its behavior in biological systems (Patil et al., 2012).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-23-14-9-7-6-8-13(14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHIEMHEMRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)


![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)
![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)